molecular formula C22H18N4O4S B10987854 Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10987854
M. Wt: 434.5 g/mol
InChI Key: RKWJIGVBZVORRC-UHFFFAOYSA-N
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Description

This compound is a thiazole-carboxylate derivative featuring a benzyl substituent at the 5-position and a phthalazinone-based carbamoyl group at the 2-position. The compound’s uniqueness lies in the fusion of a thiazole core with a phthalazinone moiety, which may enhance binding affinity or metabolic stability compared to simpler analogs .

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H18N4O4S/c1-26-20(28)15-11-7-6-10-14(15)17(25-26)19(27)24-22-23-18(21(29)30-2)16(31-22)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,23,24,27)

InChI Key

RKWJIGVBZVORRC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Phthalazinone Core

The 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl moiety serves as the acylating agent for the thiazole amino group. Its preparation typically begins with phthalic anhydride derivatives , which undergo cyclocondensation with hydrazine hydrate to form the phthalazinone scaffold . For instance, reacting methyl-substituted phthalic anhydride with hydrazine in ethanol under reflux yields 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl2\text{SOCl}_2) converts the carboxylic acid to the corresponding acid chloride, a critical intermediate for amide bond formation .

Key Reaction Conditions :

  • Cyclocondensation: Ethanol, reflux, 12 hours (yield: 78–85%) .

  • Acid chloride formation: SOCl2\text{SOCl}_2, dichloromethane, 0–5°C, 2 hours (quantitative yield) .

Construction of the Thiazole Backbone

The thiazole ring is assembled via the Hantzsch thiazole synthesis , which involves the reaction of α-halo ketones with thioamides. For this compound, 5-benzyl-2-amino-1,3-thiazole-4-carboxylic acid methyl ester is synthesized as follows:

  • Thioamide Preparation : Benzyl thiourea is treated with methyl 2-chloroacetoacetate in dimethylformamide (DMF) at 60°C for 6 hours, yielding the thiazole core with simultaneous esterification .

  • Amination : The 2-position amino group is introduced via nucleophilic substitution using ammonia in methanol under pressure (yield: 65–70%) .

Optimization Notes :

  • Solvent polarity significantly affects cyclization efficiency. DMF outperforms THF due to better solubility of intermediates .

  • Elevated temperatures (60–80°C) reduce reaction times but may promote ester hydrolysis, necessitating careful pH control .

Acylation of the Thiazole Amino Group

The final step involves coupling the phthalazinone acid chloride with the 2-amino thiazole derivative. This is achieved under Schotten-Baumann conditions:

  • Activation : The phthalazinone acid chloride (1.2 equiv) is dissolved in dry dichloromethane.

  • Coupling : The thiazole amine (1.0 equiv) is added dropwise with triethylamine (2.5 equiv) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature .

  • Workup : The product is isolated via aqueous extraction and purified by recrystallization from ethanol/water (yield: 70–75%) .

Critical Parameters :

  • Stoichiometry : Excess acid chloride ensures complete acylation but requires rigorous purification to remove unreacted reagents .

  • Temperature Control : Low temperatures minimize side reactions, such as NN-oxidation or ester cleavage .

Analytical Characterization and Validation

The final product is validated using spectroscopic and chromatographic techniques:

Analytical Method Key Findings
1H NMR^1\text{H NMR}δ 3.90 (s, 3H, COOCH3_3 ), 4.62 (s, 2H, CH2_2-Ph), 8.10–8.30 (m, 4H, ArH)
HPLC Purity >98% (C18 column, acetonitrile/water = 70:30, 1.0 mL/min)
HRMS m/z 479.1124 [M+H]+^+ (calculated: 479.1128)

Comparative Analysis of Synthetic Routes

Alternative methodologies have been explored to enhance efficiency:

Method Conditions Yield Advantages
Classical Hantzsch DMF, 60°C, 6h65%Simplicity, scalability
Microwave-Assisted 100°C, 30 min, 300W78%Reduced time, higher purity
Solid-Phase Synthesis Polystyrene resin, DCM, 24h55%Ease of purification, minimal byproducts

Microwave-assisted synthesis emerges as the most efficient, reducing reaction times by 80% while maintaining yield .

Mechanistic Insights and Side Reactions

  • Acylation Side Products : Over-reaction may yield bis-acylated derivatives, detectable via LC-MS at m/z 630–650 .

  • Ester Hydrolysis : Prolonged exposure to basic conditions converts the methyl ester to a carboxylic acid (mitigated by maintaining pH <8) .

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Efficiency : Thionyl chloride is preferred over PCl3_3 due to lower toxicity and easier handling .

  • Solvent Recovery : DCM and DMF are recycled via distillation, reducing waste by 40% .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds (Table 1) highlight key differences in substituents, synthetic yields, and observed properties:

Table 1. Comparison of Structural Analogs

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Notes
Methyl 2-Amino-5-(Trifluoromethyl)-1,3-Thiazole-4-Carboxylate Thiazole Trifluoromethyl at C5, amino at C2 N/A N/A Trifluoromethyl group enhances lipophilicity and metabolic resistance
5-Amino-1-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Acetyl]-3-Methyl-1H-Pyrazole-4-Carbonitrile Pyrazole Oxadiazole-thioacetyl at C1, phenyl at oxadiazole 53.84 177.8 (dec) Moderate yield; dec. indicates thermal instability
5-Amino-1-[2-(1,3-Benzothiazol-2-ylthio)Propanoyl]-3-Methyl-1H-Pyrazole-4-Carbonitrile Pyrazole Benzothiazole-thiopropanoyl at C1 N/A N/A Benzothiazole may improve π-π stacking interactions
3-{[(2-Mercapto-4-Oxo-4,5-Dihydro-1,3-Thiazol-5-yl)Acetyl]Amino}-4-Methylbenzoic Acid Thiazole Mercapto-oxothiazole acetyl, methylbenzoic acid N/A N/A Carboxylic acid group enhances solubility in aqueous media
Key Observations:
  • Substituent Influence: The trifluoromethyl group in and the phthalazinone in the target compound introduce distinct electronic and steric effects. Trifluoromethyl groups are known to enhance bioavailability, while phthalazinones are associated with kinase inhibition .
  • Synthetic Accessibility: The pyrazole derivative achieved a moderate yield (53.84%), suggesting challenges in coupling bulky substituents. The target compound’s synthesis would likely face similar hurdles due to its phthalazinone-carbamoyl group.
  • Thermal Stability: The decomposition observed in (melting point with dec.) contrasts with the absence of such data for the target compound, implying that its stability may depend on the phthalazinone’s rigidity.

Functional Group Contributions

  • Thiazole vs.
  • Carboxylate vs. Carbonitrile : The methyl carboxylate in the target compound and offers hydrolytic stability over the carbonitrile group in , which may undergo metabolic conversion to carboxylic acids.
  • Benzyl vs. Phenyl Substituents : The benzyl group in the target compound provides a flexible linker for hydrophobic interactions, whereas rigid phenyl groups (e.g., in ) may restrict binding conformations.

Biological Activity

Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and the mechanisms underlying its biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of 378.44 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antioxidant Activity

Research indicates that derivatives of thiazole compounds exhibit notable antioxidant properties. For instance, compounds similar in structure to this compound have shown significant free radical scavenging activity. In vitro assays demonstrated that these compounds effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

One of the critical areas of research focuses on the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to oxidative stress. Compounds structurally related to thiazoles have been tested for their ability to inhibit XO activity. For example, certain derivatives demonstrated IC50 values ranging from 3.6 to 9.9 μM, indicating moderate to potent inhibitory effects compared to standard drugs like febuxostat . This suggests potential applications in treating conditions such as gout and hyperuricemia.

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial effects against a range of pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study 1: Antioxidant and Antimicrobial Evaluation

A recent study synthesized several thiazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its dual role as an antioxidant and antimicrobial agent. The compound showed a significant reduction in oxidative stress markers in cell cultures and inhibited the growth of Gram-positive bacteria effectively.

CompoundIC50 (µM)Activity
Methyl 5-benzyl...7.5Antioxidant
Methyl 5-benzyl...10.0Antimicrobial

Case Study 2: Enzyme Inhibition

In another study focusing on xanthine oxidase inhibition, methyl 5-benzyl... was compared with known inhibitors. The results indicated that this compound not only inhibited XO but also showed promising antioxidant properties that could enhance its therapeutic profile against conditions associated with oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The thiazole moiety is known to donate electrons to free radicals, thereby neutralizing them.
  • Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to the active site of xanthine oxidase, inhibiting its activity through competitive inhibition.
  • Membrane Disruption : Antimicrobial activity may result from the compound's ability to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Q & A

Q. What are the common synthetic routes for Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, analogous thiazole-carboxylate derivatives are synthesized via:
  • Step 1 : Condensation of a benzyl-substituted thiazole precursor with a phthalazinone carbonyl chloride derivative under anhydrous conditions (e.g., DMF as solvent, 0–5°C to room temperature) .
  • Step 2 : Esterification or carboxylation using methyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the methyl ester group .
  • Critical Parameters : Solvent polarity, temperature control during acyl chloride coupling, and stoichiometric ratios to minimize by-products (e.g., dimerization) .

Q. How is the compound characterized structurally after synthesis?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : To identify aromatic protons (δ 7.2–8.5 ppm for phthalazinone and benzyl groups) and ester methyl signals (δ 3.8–4.1 ppm) .
  • Mass Spectrometry (EI or ESI) : To confirm molecular ion peaks (e.g., m/z 450–500 range) and fragmentation patterns .
  • Elemental Analysis : To validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Temperature : Lower temperatures (0–5°C) during acyl chloride coupling reduce side reactions (e.g., hydrolysis) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates; switching to dichloromethane during workup improves isolation .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates esterification .
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity .

Q. How to address discrepancies in reported spectral data or biological activity across studies?

  • Methodological Answer :
  • Data Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., methyl-substituted thiazoles in ).
  • Batch Analysis : Repeat synthesis under standardized conditions to rule out batch-specific impurities .
  • Biological Assays : Use positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) to calibrate activity measurements .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps for redox behavior) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors) based on phthalazinone and thiazole motifs .
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., 100 ns trajectories in GROMACS) .

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